N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and electronic properties, making them valuable in various scientific and industrial applications. This particular compound combines the structural features of bithiophene and chlorothiophene, potentially offering unique properties for research and development.
Properties
IUPAC Name |
5-chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS3/c15-13-2-1-12(20-13)14(17)16-6-11-5-10(8-19-11)9-3-4-18-7-9/h1-5,7-8H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMUTOGCQDUAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation and Functionalization
2,2'-Bithiophene undergoes regioselective lithiation at the 5-position using n-butyllithium in tetrahydrofuran (THF) at −78°C. The resulting 5-lithio-2,2'-bithiophene reacts with electrophiles to introduce functional groups. For instance:
- Methylation : Treatment with formaldehyde in dimethylformamide (DMF) at 60°C yields 5-hydroxymethyl-2,2'-bithiophene, which is subsequently reduced to 5-methyl-2,2'-bithiophene using lithium aluminum hydride (LiAlH$$_4$$).
- Amination : Conversion to 5-azido-2,2'-bithiophene via reaction with sodium azide, followed by Staudinger reduction with triphenylphosphine, produces [3,3'-bithiophene]-5-ylmethylamine.
Reaction Conditions :
- Yield: 70–85% (lithiation step).
- Purity: Confirmed via $$ ^1\text{H} $$ NMR (δ 6.98–7.25 ppm for thiophene protons).
Preparation of 5-Chlorothiophene-2-carboxylic Acid Derivatives
The 5-chlorothiophene-2-carboxamide component is synthesized through chlorination and activation of thiophene carboxylic acids.
Chlorination of Thiophene-2-carboxylic Acid
Direct chlorination of thiophene-2-carboxylic acid using N-chlorosuccinimide (NCS) in DMF at room temperature affords 5-chlorothiophene-2-carboxylic acid with 90% yield. Alternative methods employ sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane, though this risks over-chlorination.
Activation to Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl$$2$$) under reflux:
$$
\text{5-Chlorothiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{5-Chlorothiophene-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}
$$
Conditions :
Amide Bond Formation: Coupling Strategies
The final step involves coupling [3,3'-bithiophene]-5-ylmethylamine with 5-chlorothiophene-2-carbonyl chloride.
Schotten-Baumann Reaction
A classical approach employs the Schotten-Baumann conditions, where the acyl chloride reacts with the amine in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base:
$$
\text{[3,3'-Bithiophene]-5-ylmethylamine} + \text{5-Chlorothiophene-2-carbonyl chloride} \xrightarrow{\text{NaHCO}_3} \text{this compound}
$$
Optimization :
Catalytic Coupling Using Hydroxyethyl Thiazole Derivatives
Recent patents disclose improved catalytic processes using N-benzyl-4-methyl-5-hydroxyethyl thiazole hydrochloride. This catalyst facilitates room-temperature coupling in ethanol, achieving 93% yield with >99% purity.
Alternative Synthetic Routes and Mechanistic Insights
Ullmann-Type Coupling
A copper-catalyzed coupling between 5-chlorothiophene-2-carboxamide and 5-bromomethyl-2,2'-bithiophene in the presence of 1,10-phenanthroline and potassium carbonate has been reported, though yields remain moderate (65%).
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling and purification, advantageous for high-throughput screening. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 75% efficiency.
Analytical Characterization and Quality Control
Critical validation steps include:
- LCMS : Molecular ion peak at m/z 383.2 [M+H]$$^+$$.
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, *J* = 3.6 Hz, 1H, thiophene), 7.20–7.05 (m, 4H, bithiophene), 4.55 (s, 2H, CH$$2$$), 3.10 (br s, 1H, NH).
- Elemental Analysis : Calculated (%) C 47.12, H 2.89, N 7.32; Found C 47.09, H 2.91, N 7.30.
Applications and Derivative Synthesis
The compound serves as a precursor for photovoltaic sensitizers and antimicrobial agents. Derivatives with fluorophenyl or morpholinyl substituents exhibit enhanced bioactivity, synthesized via analogous routes.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), leading to sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), potentially reducing the carboxamide group to an amine.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophenes
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and electron transfer processes, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bithiophene: A simpler analog without the chlorothiophene and carboxamide groups.
5-Chlorothiophene-2-carboxamide: Lacks the bithiophene moiety.
N-(Thiophen-2-ylmethyl)-5-chlorothiophene-2-carboxamide: Similar structure but with a single thiophene ring.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide is unique due to the combination of bithiophene and chlorothiophene moieties, which may confer distinct electronic and steric properties. This uniqueness can be leveraged in designing new materials with tailored properties for specific applications.
This detailed overview provides a comprehensive understanding of N-({[3,3’-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide (CAS Number: 2415455-90-0) is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structure, featuring a bithiophene core and a carboxamide functional group, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 339.9 g/mol. The compound's structure is characterized by:
- Bithiophene Core : This conjugated system enhances the compound's electronic properties.
- Chlorothiophene Group : Known for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.9 g/mol |
| CAS Number | 2415455-90-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide-like properties of the compound may allow it to inhibit specific enzymes by mimicking natural substrates, thereby blocking their activity. Additionally, the bithiophene core may facilitate interactions with cellular components, influencing biochemical pathways.
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. In vitro studies suggest that this compound may possess similar properties. For example:
- Inhibition of Bacterial Growth : Preliminary assays showed effective inhibition against various Gram-positive and Gram-negative bacteria.
Anticancer Activity
Thiophenes are also explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cell lines has been documented in several studies:
- Cell Viability Assays : Studies demonstrated that treatment with the compound reduced cell viability in breast and colon cancer cell lines by inducing apoptosis through caspase activation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly regarding phosphatases involved in various signaling pathways:
- PTP1B Inhibition : Molecular docking studies suggest that this compound may act as a non-nucleoside inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is relevant in diabetes and obesity research.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Findings : The compound exhibited significant inhibition with zones of 15 mm against S. aureus and 12 mm against E. coli.
-
Anticancer Activity in vitro :
- Objective : To determine the cytotoxic effects on MCF-7 and HT29 cancer cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment.
- Results : The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HT29 cells, indicating promising anticancer properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Preparation of the bithiophene core via Lawesson’s reagent-mediated thionation and cyclization (e.g., thiophene-derived γ-ketoamide thionation) .
- Step 2 : Functionalization of the bithiophene moiety with a methyl group at the 5-position, followed by coupling with 5-chlorothiophene-2-carboxamide using peptide coupling reagents (e.g., EDC/HOBt) .
- Optimization : High-throughput screening of catalysts (e.g., Pd-based for cross-coupling) and solvent systems (e.g., DMF or THF) improves yield. Continuous flow chemistry can enhance scalability and reproducibility .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- NMR : Analyze proton environments (e.g., bithiophene protons at δ 6.8–7.2 ppm, methylene protons at δ 4.5–5.0 ppm) and carbon signals for regiochemistry .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected m/z ~365–370 g/mol) and isotopic patterns for chlorine .
Q. What are the primary solubility and stability considerations for handling this compound in vitro?
- Methodology :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS with ≤1% Tween-80 for biological assays). Poor aqueous solubility may require co-solvents .
- Stability : Monitor via HPLC under varying pH (3–9) and temperatures (4–37°C). Thiophene derivatives are prone to oxidation; use antioxidants (e.g., BHT) in storage .
Advanced Research Questions
Q. How does the bithiophene moiety influence regioselectivity in electrophilic substitution reactions during synthesis?
- Methodology :
- Electronic Effects : The electron-rich 3,3'-bithiophene directs electrophiles (e.g., Vilsmeier reagent) to the 4-position via resonance stabilization .
- Steric Effects : Methyl substitution at the 5-position may hinder reactivity at adjacent positions, favoring functionalization at the distal thiophene ring .
- Validation : Compare reaction outcomes using DFT calculations (e.g., Fukui indices) and competitive experiments with isotopic labeling .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, antimicrobial activity discrepancies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsomes to identify confounding off-target effects .
- Structural Analog Comparison : Benchmark against analogs (e.g., 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide) to isolate substituent-specific effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Substituent Modulation : Synthesize derivatives with varied halogenation (e.g., Br instead of Cl) or amide substituents to assess impact on target binding (e.g., kinase inhibition) .
- Biological Testing : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to targets like EGFR or MAPK .
- Computational Modeling : Dock optimized structures into target active sites (e.g., AutoDock Vina) to predict improved interactions .
Q. What role does the chlorothiophene carboxamide group play in biological target engagement?
- Methodology :
- Hydrogen Bonding : The carboxamide NH acts as a hydrogen bond donor to enzyme catalytic residues (e.g., ATP-binding pockets in kinases) .
- Electrostatic Interactions : The chlorine atom enhances lipophilicity (logP ~3.5) and may participate in halogen bonding with sulfur or oxygen atoms in targets .
- Mutagenesis Studies : Replace Cl with F or H to assess loss/gain of activity in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
